Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate |
InChI |
InChI=1S/C13H17NO2/c1-9(13(15)16-2)11-7-3-5-10-6-4-8-14-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
InChI Key |
NZCZYRWHIBNDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with an aldehyde in the presence of ethanol at 0°C . The reaction is stirred for 8 hours at 0°C, followed by the addition of water . This method allows for the preparation of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives .
Chemical Reactions Analysis
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate has several scientific research applications. It is used in medicinal chemistry for the development of novel compounds with antiproliferative activity . These compounds have shown significant activity against various cancer cell lines, including human T-lymphocyte cells, human cervix carcinoma cells, and colorectal adenocarcinoma cells . Additionally, this compound is used in the synthesis of pharmaceutical, industrial, and agricultural compounds .
Mechanism of Action
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate involves its interaction with specific molecular targets and pathways . The compound has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells . This leads to cell cycle arrest and apoptosis, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(8-Methylquinolin-4-yl)propanoate (10k)
- Structural Differences: The quinoline core is fully aromatic (non-hydrogenated) with a methyl group at the 8-position, and the ester group is ethyl rather than methyl ().
- Spectral Data: 1H-NMR: δH 1.16 (CH2CH3), 1.64 (>CH-CH3), and 2.82 (-CH3) vs. δH 1.61–1.70 (CH2) in the target compound .
- Reactivity: The aromatic quinoline ring in 10k may confer greater stability but reduced hydrogenation flexibility compared to the tetrahydroquinoline scaffold of the target compound.
2-Methyl-3-Iodo-4-Ethoxy-5,6,7,8-Tetrahydroquinoline (4)
- Structural Differences : Features an iodo substituent at position 3 and an ethoxy group at position 4, altering electronic properties and steric bulk ().
MJM170 and JAG21 (Tetrahydroquinoline Derivatives)
- Key Variations: These analogs () have variable substituents on the tetrahydroquinoline core, such as halogen or alkoxy groups, influencing solubility and bioactivity.
Comparative Data Table
Research Implications and Availability
- Functional Group Impact : The ester group in the target compound may enhance solubility in polar solvents compared to halogenated analogs like compound 4.
- Ethyl analog 10k, with higher reported yield (59%), may serve as a viable alternative .
Biological Activity
Methyl 2-(5,6,7,8-tetrahydroquinolin-8-yl)propanoate is a compound that has garnered attention for its significant biological activity, particularly in cancer research. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- Structural Features : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The methyl ester group enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
The biological activity of this compound is attributed to several mechanisms:
- Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and cell death .
- Cell Cycle Dynamics : The compound affects the cell cycle progression in cancer cells, contributing to its antiproliferative effects.
- Target Interaction : this compound interacts with specific molecular targets involved in signaling pathways related to cell growth and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5,6,7,8-Tetrahydroquinoline | Fully saturated derivative | Lacks ester functionality; primarily studied for neuroactivity. |
| Quinolin-8-one | Oxidized derivative | Contains a carbonyl group; known for antibacterial properties. |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Amine derivative | Lacks ester; often used as a building block in synthesis. |
This compound is distinct due to its combination of a tetrahydroquinoline structure with an ester group. This combination enhances its chemical reactivity and biological activity compared to other compounds in the same class.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
- Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa and A2780 cells with IC50 values indicating strong cytotoxicity .
- Mechanistic Insights : Further investigations revealed that the compound's ability to induce oxidative stress was critical for its anticancer effects. This mechanism was particularly effective against cancer cells that exhibit resistance to conventional therapies .
- Potential Therapeutic Applications : Given its unique properties and mechanisms of action, this compound holds promise for development as a therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could be beneficial in reducing side effects associated with traditional chemotherapeutic agents .
Q & A
Q. Advanced
- Kinetic Assays : Monitor enzyme activity (e.g., kinases, proteases) via fluorogenic substrates or calorimetry.
- Cellular Viability Assays : Use MTT or ATP-luminescence to assess cytotoxicity in cancer cell lines.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins. For example, quinoline derivatives are tested for interactions with DNA topoisomerases or metalloenzymes .
How can computational methods aid in predicting the compound’s reactivity and stability under varying pH conditions?
Q. Advanced
- pKa Prediction Tools : Software like MarvinSketch estimates protonation states of the amine and ester groups.
- Molecular Dynamics (MD) Simulations : Models hydrolytic degradation of the ester moiety in aqueous buffers.
- Density Functional Theory (DFT) : Calculates transition states for acid/base-catalyzed reactions, such as ester hydrolysis or ring-opening pathways .
What chromatographic techniques are optimal for purifying this compound?
Q. Basic
- Flash Chromatography : Separates crude mixtures using silica gel and gradient elution (e.g., hexane/ethyl acetate).
- HPLC : Achieves high-purity isolates with C18 columns and acetonitrile/water mobile phases. Chiral columns resolve enantiomers if stereocenters are present .
How do electronic effects of substituents on the quinoline ring modulate the compound’s fluorescence properties?
Advanced
Electron-withdrawing groups (e.g., -NO2) redshift fluorescence emissions by stabilizing excited states, while electron-donating groups (e.g., -OCH3) enhance quantum yields. Time-resolved fluorescence spectroscopy quantifies lifetime changes, and TD-DFT calculations correlate substituent effects with spectral shifts .
What protocols validate the stability of this compound in long-term storage?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor decomposition via LC-MS.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, analyzing purity changes.
- Solid-State NMR : Detects amorphous/crystalline phase transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
